molecular formula C21H20N2O5 B458677 (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE

Katalognummer: B458677
Molekulargewicht: 380.4g/mol
InChI-Schlüssel: YDVFDQOCBDPSPV-BOPFTXTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including an allylcarbamoyl group, a benzo[1,3]dioxole moiety, and a methoxybenzamide group. These structural elements contribute to its unique chemical properties and potential biological activities.

Eigenschaften

Molekularformel

C21H20N2O5

Molekulargewicht

380.4g/mol

IUPAC-Name

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C21H20N2O5/c1-3-10-22-21(25)17(11-14-4-9-18-19(12-14)28-13-27-18)23-20(24)15-5-7-16(26-2)8-6-15/h3-9,11-12H,1,10,13H2,2H3,(H,22,25)(H,23,24)/b17-11-

InChI-Schlüssel

YDVFDQOCBDPSPV-BOPFTXTBSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCC=C

Isomerische SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NCC=C

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCC=C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE exerts its effects involves its interaction with specific molecular targets. For example, in cancer research, the compound has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . This is achieved through the modulation of microtubule assembly, which is crucial for cell division.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE is unique due to the presence of the allylcarbamoyl and methoxy groups, which contribute to its distinct chemical properties and potential biological activities. These structural features may enhance its ability to interact with specific molecular targets, making it a promising candidate for further research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.